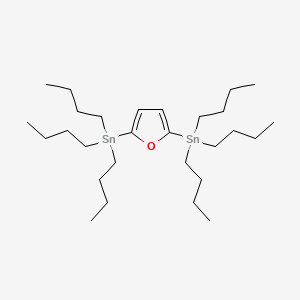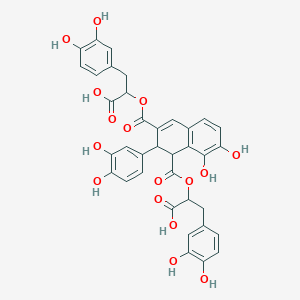
Salvianolic acid L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salvianolic acid L, also known as salvianolate L, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Salvianolic acid L is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, salvianolic acid L is primarily located in the membrane (predicted from logP). Outside of the human body, salvianolic acid L can be found in common sage, herbs and spices, and tea. This makes salvianolic acid L a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
1. Antioxidant Properties
Salvianolic acid L, a compound isolated from Salvia officinalis, has demonstrated significant free radical scavenging activities. It effectively neutralizes DPPH and superoxide anion radicals, indicating its potent antioxidant properties (Lu & Foo, 2001).
2. Cardiovascular Health
Studies have shown that salvianolic acids, including salvianolic acid L, play a role in cardiovascular protection. These compounds, prevalent in Salvia miltiorrhiza (Danshen), possess potent anti-oxidative capabilities, beneficial for vascular endothelial cells, aortic smooth muscle cells, and cardiomyocytes. They have been used in treating cardiovascular diseases in traditional Chinese medicine (Ho & Hong, 2011).
3. Neuroprotective Effects
Salvianolic acid L is involved in neuroprotection, particularly in Parkinson’s disease models. It attenuates toxin-induced neuronal damage and promotes neurotrophic factor expression from astrocytes. This action is partly through the Nrf2-mediated pathway, highlighting its potential in neurodegenerative disorders (Zhou et al., 2014).
4. Anti-inflammatory and Immune Modulation
In microglia, salvianolic acid L exhibits anti-inflammatory activities, reducing the production of pro-inflammatory cytokines. Its effect on microglial activation contributes to its overall neuroprotective effect, suggesting its utility in managing neuroinflammation (Wang et al., 2010).
5. Osteogenic Activity
Salvianolic acid L has shown promising effects on the osteogenesis of human mesenchymal stem cells. It activates the ERK signaling pathway, promoting osteogenic differentiation without cytotoxic effects. This highlights its potential as a therapeutic agent for osteoporosis management (Xu et al., 2014).
Propriétés
Nom du produit |
Salvianolic acid L |
|---|---|
Formule moléculaire |
C36H30O16 |
Poids moléculaire |
718.6 g/mol |
Nom IUPAC |
2-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-1-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)31(29(19)18-3-7-22(39)26(43)14-18)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48) |
Clé InChI |
CLZDRNKNWXDFQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C(=CC3=C2C(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



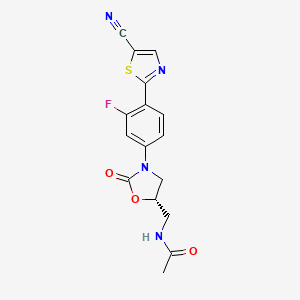
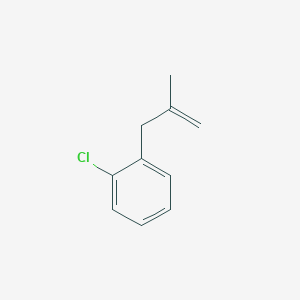
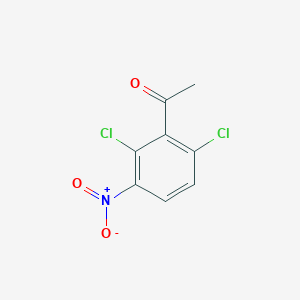
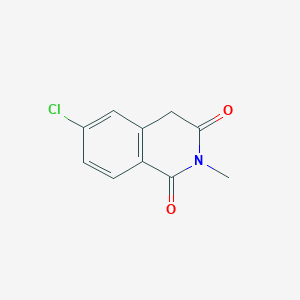
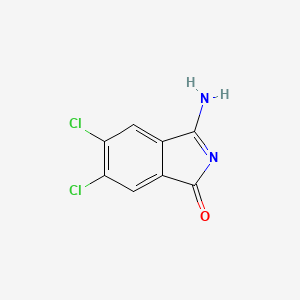
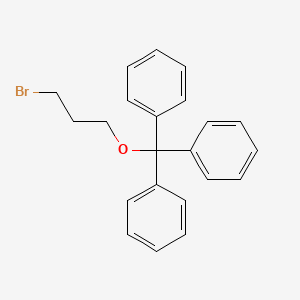
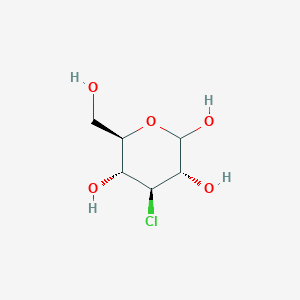
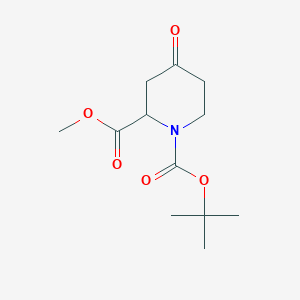
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)
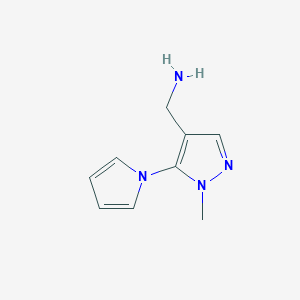
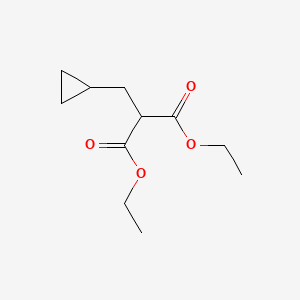
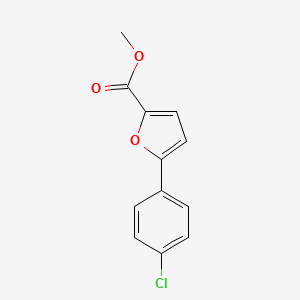
![2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone](/img/structure/B1365152.png)
